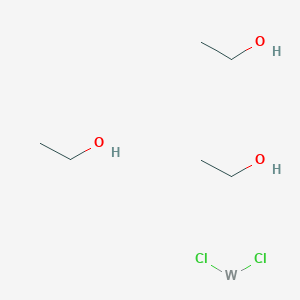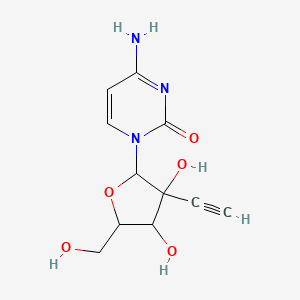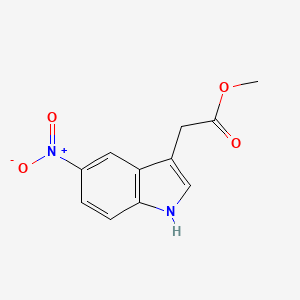![molecular formula C24H32O2Si2 B12290192 2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal: is a complex organic compound that features both silyl and alkyne functional groups. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal typically involves multiple steps. One common approach is to start with a suitable alkyne precursor, which undergoes silylation to introduce the trimethylsilyl group. This is followed by the introduction of the diphenylsilyl group through a silyl ether formation reaction. The final step involves the oxidation of the terminal alkyne to form the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In industrial settings, this compound could be used in the production of advanced materials, including polymers and coatings, due to its reactive silyl groups.
Mechanism of Action
The mechanism by which (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal exerts its effects largely depends on the specific reactions it undergoes. The silyl groups can stabilize transition states, facilitating various chemical transformations. The alkyne and aldehyde groups provide reactive sites for further functionalization.
Comparison with Similar Compounds
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-4-pentynal: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-pentyn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity in oxidation and reduction reactions.
Uniqueness: The presence of both silyl and alkyne groups in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal makes it uniquely versatile in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C24H32O2Si2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C24H32O2Si2/c1-24(2,3)28(22-15-9-7-10-16-22,23-17-11-8-12-18-23)26-21(20-25)14-13-19-27(4,5)6/h7-12,15-18,20-21H,14H2,1-6H3 |
InChI Key |
UXBJBFKQLFRHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)


![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)

![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
